2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid
Overview
Description
“2-(4-Bromo-2-chlorophenoxy)-acetic acid” is a chemical compound with the CAS Number: 77228-67-2 . It has a molecular weight of 265.49 .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-chlorophenoxy)-acetic acid” is 1S/C8H6BrClO3/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) .Physical And Chemical Properties Analysis
“2-(4-Bromo-2-chlorophenoxy)-acetic acid” is a powder that is stored at room temperature .Scientific Research Applications
Metabolic Pathways and Toxicity Studies
Studies on related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), have focused on understanding their metabolic pathways and potential toxic effects. For instance, research by Carmo et al. (2005) explored the metabolism of 2C-B using hepatocytes from different species, including humans, revealing oxidative deamination and demethylation as key metabolic processes, and identified interspecies differences in metabolism (Carmo et al., 2005). Similarly, Kanamori et al. (2002) investigated the in vivo metabolism of 2C-B in rats, discovering several metabolites through pathways involving deamination, reduction, oxidation, and acetylation (Kanamori et al., 2002).
Reactivity and Acidity Studies
A comparative study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids by Srivastava et al. (2015) provided insights into the structural properties, reactivity descriptors, and acidity of halogenated phenylacetic acids. This study might offer a framework for understanding the chemical behavior of "2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid" (Srivastava et al., 2015).
Environmental Impact and Phytoremediation
Research into the environmental impact of halogenated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has highlighted concerns about their persistence and toxicity. For example, Germaine et al. (2006) described the use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates, suggesting potential strategies for mitigating the environmental impact of similar compounds (Germaine et al., 2006).
Synthesis and Chemical Analysis
Studies on the synthesis and analysis of related chlorophenoxyacetic acids and their derivatives, such as the work by Hazra et al. (2010) on chloramphenicol synthesis, may provide a methodological basis for synthesizing and analyzing "this compound" and understanding its properties (Hazra et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-phenylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSUJJXYKYGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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